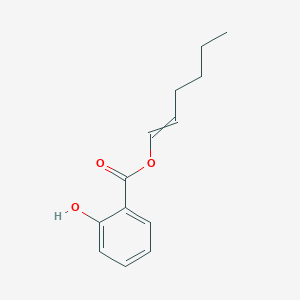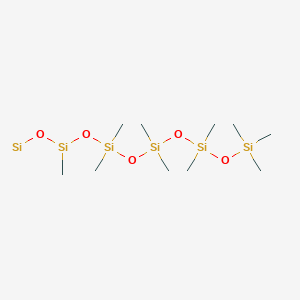![molecular formula C17H34O4 B14264534 3-[(3-Dodecyloxiran-2-YL)oxy]propane-1,2-diol CAS No. 136132-41-7](/img/no-structure.png)
3-[(3-Dodecyloxiran-2-YL)oxy]propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Dodecyloxiran-2-yl)oxy]propane-1,2-diol is an organic compound with the molecular formula C15H30O4 It is a derivative of propane-1,2-diol, where one of the hydroxyl groups is substituted with a dodecyloxirane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Dodecyloxiran-2-yl)oxy]propane-1,2-diol typically involves the reaction of dodecyloxirane with propane-1,2-diol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include strong bases such as sodium hydroxide or potassium hydroxide, which facilitate the opening of the epoxide ring in dodecyloxirane and its subsequent reaction with propane-1,2-diol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3-Dodecyloxiran-2-yl)oxy]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) or amines (e.g., NH3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-[(3-Dodecyloxiran-2-yl)oxy]propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a pharmaceutical intermediate.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propane-1,2-diol: A simpler diol without the dodecyloxirane moiety.
Dodecyloxirane: An epoxide with a dodecyl group.
1,2-Propanediol, 3-[(3-dodecyloxiranyl)oxy]-: A closely related compound with similar chemical properties.
Uniqueness
3-[(3-Dodecyloxiran-2-yl)oxy]propane-1,2-diol is unique due to the presence of both the dodecyloxirane and propane-1,2-diol moieties, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler compounds.
Eigenschaften
| 136132-41-7 | |
Molekularformel |
C17H34O4 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
3-(3-dodecyloxiran-2-yl)oxypropane-1,2-diol |
InChI |
InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(21-16)20-14-15(19)13-18/h15-19H,2-14H2,1H3 |
InChI-Schlüssel |
PYMCUCOJAYAWTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1C(O1)OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Acetamide, n-[2-(5-bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)ethyl]-](/img/structure/B14264492.png)
![Diethyl [amino(4-fluorophenyl)methyl]phosphonate](/img/structure/B14264504.png)
![Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate](/img/structure/B14264528.png)
![3-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B14264561.png)

